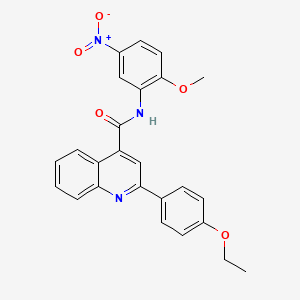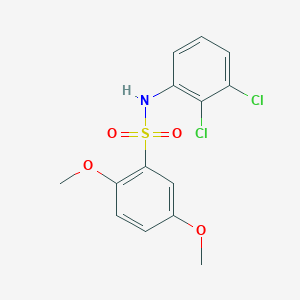![molecular formula C19H22ClN3O2 B3618707 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3618707.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide, also known as Trazodone, is a synthetic antidepressant drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It was first synthesized in the 1960s and approved by the FDA in 1981 for the treatment of major depressive disorder. Since then, it has been widely used as a therapeutic agent for various psychiatric disorders.
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” are yet to be fully identified. It is related to cetirizine , a well-known antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria. It is known to act as a selective antagonist of the histamine H1 receptor .
Mode of Action
As a potential antihistamine, this compound may interact with its targets by binding to the histamine H1 receptor, thereby preventing histamine from binding and exerting its effects. This results in a decrease in the typical symptoms of allergies such as inflammation, itching, and vasodilation .
Biochemical Pathways
The compound likely affects the histaminergic pathways. By blocking the H1 receptor, it can inhibit the action of histamine, a key player in the immune response to allergens. This can lead to a reduction in the release of other pro-inflammatory mediators and decrease the recruitment of inflammatory cells .
Pharmacokinetics
Based on its structural similarity to cetirizine, it can be hypothesized that it may have good oral bioavailability, extensive distribution in the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in histamine-mediated responses. This could include a decrease in smooth muscle contraction in the airways, reduced vascular permeability, and decreased itching and pain sensations .
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its binding affinity to the H1 receptor .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a well-established and widely used drug, with a known mechanism of action and pharmacokinetic profile. Moreover, it is relatively easy to administer and has a low toxicity profile. However, there are also some limitations to its use in laboratory experiments. For example, its effects may vary depending on the dose and duration of treatment, and it may interact with other drugs or compounds.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the development of novel this compound derivatives with improved efficacy and reduced side effects. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various ion channels and receptors.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide has been extensively studied for its therapeutic potential in various psychiatric disorders, including depression, anxiety, and insomnia. It has been shown to be effective in reducing symptoms of depression and anxiety, improving sleep quality, and enhancing cognitive function. Moreover, recent studies have suggested that this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-4-16(5-9-18)21-19(24)14-22-10-12-23(13-11-22)17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVWXDBLGXJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618625.png)
![4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl diethyldithiocarbamate](/img/structure/B3618630.png)

![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3618637.png)


![4-{[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B3618668.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3618678.png)

![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3618680.png)
![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3618693.png)
![1,4-bis[(4-chloro-2-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B3618697.png)
![1-[(2-chlorobenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B3618704.png)
